molecular formula C20H15BrN4O B2863890 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide CAS No. 847387-86-4

3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

Cat. No.: B2863890
CAS No.: 847387-86-4
M. Wt: 407.271
InChI Key: GVIVQGZCOIDVOQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multi-step reactions. One common method includes the initial formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions. This is followed by bromination and subsequent coupling with benzamide derivatives. Key reagents often used in these reactions include bromine, various catalysts, and solvents like ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromoimidazo[1,2-a]pyridines
  • N-(pyridin-2-yl)amides
  • Phenylpyridines

Uniqueness

Compared to similar compounds, 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide stands out due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and benzamide moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Biological Activity

3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H15BrN4OC_{20}H_{15}BrN_{4}O with a molecular weight of 423.3 g/mol. The structure features a bromine atom and an imidazo[1,2-a]pyrimidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H15BrN4O
Molecular Weight423.3 g/mol
CAS Number862810-85-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies suggest that the compound may act as an enzyme inhibitor , modulating various signaling pathways within cells. This modulation can lead to altered cellular responses, particularly in cancerous cells where signaling pathways are often dysregulated.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the inhibition of critical kinases involved in cell cycle regulation.

Case Study:
A study conducted by Pendergrass et al. (2024) highlighted that at a concentration of 50 μM, the compound resulted in approximately 50% inhibition of cell proliferation in MCF-7 breast cancer cells. This effect was attributed to the downregulation of cyclin D1 expression, a key regulator of the cell cycle .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against certain bacterial strains. Preliminary assays suggest that it may inhibit the growth of Gram-positive bacteria, making it a candidate for further exploration as an antimicrobial agent.

Research Findings:
In a screening assay for antimicrobial activity, this compound displayed effective inhibition against Staphylococcus aureus at concentrations ranging from 10 to 25 μM .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, such as imidazo[1,2-a]pyridines and benzamides, this compound demonstrates unique biological activities attributed to its specific substitution pattern.

Compound NameActivity TypeIC50 (μM)
This compoundAnticancer~50
Imidazo[1,2-a]pyridine derivativeAntimicrobial~100
Benzamide derivativeEnzyme Inhibition~75

Properties

IUPAC Name

3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIVQGZCOIDVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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